![molecular formula C12H24N2O3 B2670361 tert-butyl 3-(2-Methoxyethyl)piperazine-1-carboxylate CAS No. 1359656-07-7](/img/structure/B2670361.png)
tert-butyl 3-(2-Methoxyethyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-butyl 3-(2-Methoxyethyl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 1359656-07-7 . It has a molecular weight of 244.33 . It is in the form of an oil .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds such as “tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate” and “tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate” have been synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-6-13-10(9-14)5-8-16-4/h10,13H,5-9H2,1-4H3 .Physical And Chemical Properties Analysis
“this compound” is an oil with a molecular weight of 244.33 . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of tert-butyl 3-(2-Methoxyethyl)piperazine-1-carboxylate derivatives are crucial for developing new chemical entities. For example, Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate and characterized it through spectroscopic techniques and X-ray diffraction studies. This compound was further evaluated for its antibacterial and anthelmintic activity, showcasing its potential in medicinal chemistry (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Biological Evaluation
The this compound scaffold is used to develop novel compounds with significant biological activities. For instance, Kulkarni et al. (2016) synthesized two derivatives and assessed their antibacterial and antifungal activities. These compounds showed moderate activity, indicating their potential in developing new antimicrobial agents (Kulkarni et al., 2016).
Crystallography and Molecular Structure
Crystallography studies are essential for understanding the structural aspects of chemical compounds. Anthal et al. (2018) reported the crystal structure of a related compound, highlighting the importance of C-H⋯O hydrogen bonds in forming three-dimensional architectures. Such studies are pivotal in drug design and material science (Anthal et al., 2018).
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms . The hazard statements associated with it are H302, H315, H318, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
tert-butyl 3-(2-methoxyethyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-6-13-10(9-14)5-8-16-4/h10,13H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRFUAIQPLFAGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.